molecular formula C23H18BrN5O3 B6552889 5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040633-98-4

5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Número de catálogo B6552889
Número CAS: 1040633-98-4
Peso molecular: 492.3 g/mol
Clave InChI: IPOATUSFFUWMFV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a useful research compound. Its molecular formula is C23H18BrN5O3 and its molecular weight is 492.3 g/mol. The purity is usually 95%.
The exact mass of the compound 5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is 491.05930 g/mol and the complexity rating of the compound is 681. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

AKOS021630592, also known as F3382-3989, is a short interfering RNA (siRNA) agent . It targets all hepatitis B virus (HBV) RNAs, reducing all HBV proteins . This includes the hepatitis B surface antigen (HBsAg), hepatitis B e antigen (HBeAg), hepatitis B core-related antigen (HBcrAg), and HBV RNA . These are all standard markers of HBV infection or replication .

Mode of Action

The compound works by degrading all viral RNA and stifling the production of all HBV RNA transcripts, such as HBsAg . It does this by targeting both the S gene and the X gene of HBV . Lowering HBsAg concentrations should restore the immune response in people with chronic HBV infection .

Biochemical Pathways

The compound affects the biochemical pathways of HBV. By targeting and degrading all viral RNA, it disrupts the normal replication and protein synthesis processes of the virus . This leads to a reduction in the levels of HBV markers, indicating a decrease in the ongoing HBV infection or replication .

Pharmacokinetics

It’s important to note that the compound is part of a phase 2b trial , which suggests that it has passed initial safety and dosage testing

Result of Action

The result of the action of AKOS021630592 is a sustained decline in four standard markers of HBV infection: HBsAg, HBeAg, HBcrAg, and HBV RNA . This indicates a reduction in the ongoing HBV infection or replication . The treatment lowers levels of HBV markers, suggesting a decrease in the severity of the infection .

Action Environment

The action environment of AKOS021630592 is within the human body, specifically targeting cells infected with HBV . Environmental factors that could influence the compound’s action, efficacy, and stability include the individual’s overall health, the presence of other medications, and the stage of the HBV infection.

Propiedades

IUPAC Name

5-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5O3/c1-2-31-18-9-5-15(6-10-18)19-13-20-23(30)28(11-12-29(20)26-19)14-21-25-22(27-32-21)16-3-7-17(24)8-4-16/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOATUSFFUWMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.